molecular formula C7H8N2O2 B1404361 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid CAS No. 796729-10-7

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

Cat. No. B1404361
M. Wt: 152.15 g/mol
InChI Key: CCRGDNIETIHGAG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 796729-10-7 . It has a molecular weight of 152.15 and its molecular formula is C7H8N2O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c10-7(11)5-4-8-9-3-1-2-6(5)9/h4H,1-3H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 359.0±30.0 °C . Its density is 1.55 . The predicted pKa value is 3.47±0.20 .

Scientific Research Applications

Synthesis of Bicyclic Heteroaryl-Substituted Compounds

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid plays a key role in the synthesis of complex organic compounds. It is used as an intermediate in the large-scale synthesis of bicyclic heteroaryl-substituted compounds, like 6-alkylidene penems. These compounds are significant due to their broad range of biological activities and pharmaceutical applications (Nikitenko et al., 2006).

Functionalization Reactions

The compound is involved in various functionalization reactions. It has been utilized to create different carboxamide and carboxylate derivatives, showcasing its versatility in organic synthesis. These reactions often involve the transformation of the compound's acid chloride with various nucleophiles, leading to a diverse array of new compounds (Yıldırım et al., 2005).

Role in the Synthesis of Antiinflammatory and Analgesic Agents

This compound is instrumental in synthesizing various antiinflammatory and analgesic agents. Its derivatives have been studied extensively for their biological activities, revealing significant potential in developing new pharmacological agents (Muchowski et al., 1985).

Cyclization Reactions

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is utilized in cyclization reactions to create novel heterocyclic structures. These cyclization reactions are essential in constructing complex molecules that are potentially useful in various pharmaceutical applications (Yoneyama et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-4-8-9-3-1-2-6(5)9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRGDNIETIHGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740239
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

CAS RN

796729-10-7
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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